5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a tetrahydro-2H-pyran moiety, which itself is substituted with a thiophen-2-yl group at the 4-position.
Properties
IUPAC Name |
5-bromo-N-[(4-thiophen-2-yloxan-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-4-3-11(20-13)14(18)17-10-15(5-7-19-8-6-15)12-2-1-9-21-12/h1-4,9H,5-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDMEWQJBFPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 460.3 g/mol. The compound features a furan ring, a thiophene moiety, and a tetrahydro-pyran structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.3 g/mol |
| Structure | Structure |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on various enzymes. For instance, studies indicate that such compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease.
- Antimicrobial Properties : The presence of the thiophene and furan rings enhances the compound's interaction with bacterial enzymes, suggesting potential antibacterial activity. Research has demonstrated that related structures exhibit significant antibacterial effects against various pathogens .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the inhibitory effect on AChE.
- Findings : The compound demonstrated a significant reduction in AChE activity at concentrations above 50 µM, indicating potential use in Alzheimer's treatment.
-
Antibacterial Activity Assessment :
- Objective : To assess the antibacterial properties against Staphylococcus aureus.
- Findings : The compound exhibited an inhibition zone of 15 mm at 100 µg/mL, suggesting strong antibacterial action.
-
Inflammatory Response Modulation :
- Objective : To analyze the anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound resulted in a 30% decrease in pro-inflammatory cytokines compared to control groups.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Heterocyclic Diversity : The target compound uses furan and thiophene, whereas analogues like 3 prioritize thiophene-carboxamide scaffolds for antibacterial activity. The 1,4-dihydropyridine (DHP) derivative in incorporates a furyl group but targets calcium channels, highlighting structural versatility.
- Bromine Substitution : Bromine at the 5-position (target compound, 3 , and DHP) is common, likely enhancing electronic effects or steric bulk for target binding.
- Pharmacophore Modifications : The tetrahydro-2H-pyran group in the target compound contrasts with piperazine (JNK inhibitor in ) or pyridine (antibacterial 3 ), suggesting divergent pharmacokinetic or target-binding profiles.
Key Observations:
- Amide Coupling : The target compound likely shares synthetic steps with 3 and the JNK inhibitor, utilizing carboxamide bond formation via coupling reagents (e.g., TiCl4 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
